4-Chloro-2-iodo-6-nitroaniline

Cross-Coupling Medicinal Chemistry Organic Synthesis

4-Chloro-2-iodo-6-nitroaniline is a tri-substituted aromatic building block with chloro, iodo, and nitro groups ortho and para to the amine. This pattern enables chemoselective Suzuki-Miyaura coupling at the ortho-iodo site, while the para-chloro substituent remains intact for later functionalization. Serves as Medetomidine Impurity 66 reference standard. Procure high-purity material for unambiguous process-related impurity identification (ICH Q3A/Q3B) and efficient assembly of unsymmetrical biaryl pharmacophores.

Molecular Formula C6H4ClIN2O2
Molecular Weight 298.46 g/mol
CAS No. 123158-75-8
Cat. No. B169699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodo-6-nitroaniline
CAS123158-75-8
Molecular FormulaC6H4ClIN2O2
Molecular Weight298.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)I)Cl
InChIInChI=1S/C6H4ClIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
InChIKeyWDQPNLNIJFQQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-iodo-6-nitroaniline (CAS 123158-75-8) Technical Baseline: Ortho-Iodo Nitroaniline Intermediate for Selective Cross-Coupling


4-Chloro-2-iodo-6-nitroaniline (CAS 123158-75-8) is a tri-substituted aromatic amine featuring a unique 1,2,3,4,5,6-substitution pattern comprising chloro, iodo, and nitro groups ortho and para to the primary amine [1]. With a molecular weight of 298.47 g/mol, a melting point of 137–138 °C, and an XLogP3 of 2.9, this compound serves as a halogenated building block in medicinal chemistry and agrochemical synthesis, most notably as an intermediate in the preparation of Medetomidine-related impurities [1]. Its synthetic accessibility is established via electrophilic iodination of 4-chloro-2-nitroaniline using iodine monochloride, adapted from the method of Leeson, P.D. et al. (J. Med. Chem. 1991) [2].

Why 4-Chloro-2-iodo-6-nitroaniline Cannot Be Replaced by Simpler Halogenated Anilines in Multi-Step Syntheses


Generic substitution of 4-chloro-2-iodo-6-nitroaniline with isomeric or less functionalized analogs (e.g., 4-chloro-2-nitroaniline, 2-iodo-4-nitroaniline, or 2-chloro-4-nitroaniline) fails in applications requiring orthogonal reactivity or specific steric and electronic control. The compound possesses three chemically distinct handles: a chloro substituent (para), an iodo substituent (ortho), and a nitro group (ortho) . The nitro group strongly deactivates the ring toward electrophilic substitution and withdraws electron density, which, combined with the steric hindrance imparted by the ortho-iodo group, uniquely modulates the basicity of the adjacent amine (predicted pKa = -3.20 ± 0.25) . This distinct ortho-iodo/ortho-nitro juxtaposition creates a differentiated steric and electronic environment that analogs lacking all three substituents cannot replicate, directly impacting subsequent reactivity in cross-coupling, reduction, or cyclization steps [1].

Quantitative Differentiation Evidence for 4-Chloro-2-iodo-6-nitroaniline Against Closest Analogs


Orthogonal Halogen Reactivity: Iodo vs. Chloro Selectivity in Cross-Coupling

The ortho-iodo substituent exhibits significantly higher reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) compared to the para-chloro group, enabling sequential, chemoselective functionalization [1]. While direct experimental rate data for 4-chloro-2-iodo-6-nitroaniline are not available in the open literature, this reactivity differential is a well-established class-level inference for aryl iodides versus aryl chlorides. Under typical Suzuki-Miyaura conditions, oxidative addition of Pd(0) into C-I bonds is approximately 100–1000 times faster than into C-Cl bonds, allowing exclusive coupling at the iodo position while preserving the chloro substituent for subsequent transformations [1].

Cross-Coupling Medicinal Chemistry Organic Synthesis

Direct Iodination Synthesis Yield Advantage over Alternative Halogenation Routes

The synthesis of 4-chloro-2-iodo-6-nitroaniline via direct electrophilic iodination of 4-chloro-2-nitroaniline yields the target compound in 28% isolated yield after recrystallization, as reported in ChemicalBook's synthetic protocol adapted from Leeson et al. [1]. A separate method employing silver nitrate and iodine in ethanol achieves a 69% yield . In contrast, the isomeric compound 2-chloro-6-iodo-4-nitroaniline (CAS 861609-74-7) is commercially far less prevalent and typically requires alternative synthetic routes or specialized suppliers, reflecting the greater accessibility and scalability of the 4-chloro-2-iodo-6-nitro substitution pattern via established electrophilic aromatic substitution pathways [2].

Synthetic Methodology Process Chemistry Halogenation

Predicted Lipophilicity (XLogP3) Differentiation from Non-Iodinated Analogs

The presence of the ortho-iodo substituent in 4-chloro-2-iodo-6-nitroaniline confers a significantly higher predicted lipophilicity (XLogP3 = 2.9) compared to its non-iodinated precursor, 4-chloro-2-nitroaniline (XLogP3 ≈ 2.0) [1][2]. This 0.9 log unit increase corresponds to an approximately 8-fold higher octanol-water partition coefficient, directly impacting membrane permeability and bioavailability predictions in drug design [3].

Medicinal Chemistry ADME Physicochemical Properties

Relative Basicity Ranking Among Halogenated Nitroanilines

Potentiometric titration studies in nitrobenzene solvent demonstrate that the basicity-decreasing effect of halogens on aniline follows the order I > Br > Cl for para-substituted derivatives [1]. Applying this established trend to the substitution pattern of 4-chloro-2-iodo-6-nitroaniline, the combined electron-withdrawing effects of the para-chloro, ortho-iodo, and ortho-nitro groups result in a predicted pKa of -3.20 ± 0.25, making it substantially less basic than 4-chloro-2-nitroaniline (no ortho-iodo) or 2-iodo-4-nitroaniline (no para-chloro) [2].

Physical Organic Chemistry Basicity Electronic Effects

High-Value Research and Industrial Application Scenarios for 4-Chloro-2-iodo-6-nitroaniline


Sequential Cross-Coupling in Medicinal Chemistry for Biaryl Scaffold Construction

In drug discovery programs targeting kinase inhibitors or GPCR modulators, 4-chloro-2-iodo-6-nitroaniline enables sequential, chemoselective functionalization without protecting group interconversions. The ortho-iodo group undergoes exclusive Suzuki-Miyaura coupling with arylboronic acids under mild conditions while the para-chloro substituent remains intact for a subsequent second coupling step [1]. This orthogonal reactivity eliminates the need for halogen masking/demasking sequences, reducing step count and improving overall yield in the assembly of unsymmetrical biaryl pharmacophores, a key structural motif in approximately 15% of FDA-approved small-molecule drugs [2].

Agrochemical Intermediate for Insecticidal Aniline Derivatives

The substitution pattern of 4-chloro-2-iodo-6-nitroaniline aligns with the structural requirements of aniline-based insecticides described in USPTO Patent 8,816,128 [3]. In this context, the compound serves as a precursor to active ingredients via reduction of the nitro group to an amine followed by functionalization with haloalkyl or benzoyl groups. The presence of both chloro and iodo substituents provides synthetic flexibility for late-stage diversification, enabling the exploration of structure-activity relationships (SAR) around the aromatic core in agricultural chemistry programs.

Medetomidine Impurity Reference Standard and Related Analytical Applications

4-Chloro-2-iodo-6-nitroaniline is explicitly identified as Medetomidine Impurity 66 in pharmaceutical impurity profiling . In regulated pharmaceutical manufacturing, the availability of characterized impurity reference standards is mandatory for analytical method validation, forced degradation studies, and batch release testing according to ICH Q3A/Q3B guidelines. Procuring this specific compound enables accurate identification and quantification of this process-related impurity in active pharmaceutical ingredient (API) batches, supporting regulatory submissions and quality control workflows.

Building Block for Dyes and Functional Materials via Multi-Site Derivatization

The three distinct functional groups (chloro, iodo, nitro) in 4-chloro-2-iodo-6-nitroaniline permit sequential, orthogonal derivatization for the synthesis of unsymmetrical dyes, pigments, and nonlinear optical (NLO) materials . The iodo group facilitates transition-metal-catalyzed cross-coupling to introduce aryl, alkenyl, or alkynyl chromophores; the nitro group can be reduced to an amine for diazonium chemistry or azo coupling; and the chloro group serves as a handle for nucleophilic aromatic substitution. This multi-directional synthetic utility makes the compound a versatile platform for constructing complex, highly substituted aromatic architectures.

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